molecular formula C15H27ClO4Si2 B12628922 [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 919289-40-0

[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)

Cat. No.: B12628922
CAS No.: 919289-40-0
M. Wt: 362.99 g/mol
InChI Key: XNUDUXRLIFQGCZ-UHFFFAOYSA-N
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Description

[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is a specialty organosilicon compound designed for advanced chemical synthesis and research applications. This molecule features a substituted phenylene core integrated with two trimethylsilyloxy groups, a structure often employed as a protecting group for diols and other sensitive functional groups in complex multi-step synthetic pathways (see related structures in PubChem ). Its specific chloro, dimethoxy, and methyl substitutions make it a potential intermediate in the development of pharmaceuticals, agrochemicals, and functional materials, offering researchers a tool to modulate compound solubility, stability, and reactivity. As a reagent, it can facilitate the formation of key bonds or act as a temporary mask for reactive sites, enabling transformations that would otherwise be challenging. This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheet and handle the material in accordance with best laboratory practices.

Properties

CAS No.

919289-40-0

Molecular Formula

C15H27ClO4Si2

Molecular Weight

362.99 g/mol

IUPAC Name

(3-chloro-2,5-dimethoxy-4-methyl-6-trimethylsilyloxyphenoxy)-trimethylsilane

InChI

InChI=1S/C15H27ClO4Si2/c1-10-11(16)13(18-3)15(20-22(7,8)9)14(12(10)17-2)19-21(4,5)6/h1-9H3

InChI Key

XNUDUXRLIFQGCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)OC)O[Si](C)(C)C)O[Si](C)(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves multiple steps, starting with the preparation of the phenylene core. One common method involves the reaction of 4-chloro-3,6-dimethoxy-5-methylphenol with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The resulting intermediate is then subjected to further functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chloro group or to convert the methoxy groups to hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with substituted amines or thiols.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.

    Reduction Reactions: Products include dechlorinated compounds or hydroxyl derivatives.

Scientific Research Applications

[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential as a drug candidate or as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The trimethylsilane groups provide steric hindrance and hydrophobic interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Phenylene Core

a. (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene (Compound 12)
  • Substituents : 4-Bromo, 5-methyl (vs. 4-Chloro, 3,6-dimethoxy, 5-methyl in the target compound).
  • Linked Groups : Methylene-dibenzene (vs. trimethylsilane).
  • Key Differences :
    • Bromo vs. Chloro: Bromine’s larger atomic size may increase reactivity in cross-coupling reactions, while chlorine offers stronger electron-withdrawing effects .
    • Methylene-dibenzene vs. Trimethylsilane: The former introduces aromatic bulk, whereas trimethylsilane enhances volatility and reduces polarity .
b. Silane, [(3-methyl-1,2-phenylene)bis(oxy)]bis[trimethyl
  • Substituents : 3-Methyl (vs. 4-Chloro, 3,6-dimethoxy, 5-methyl).
  • Key Differences: Lack of chloro and methoxy groups reduces electronic complexity, favoring applications requiring non-polar intermediates .
c. 6,6'-((1E,1'E)-((4-chloro-1,2-phenylene)bis(azaneylylidene))bis(methaneylylidene))bis(3-methoxyphenol) (S3)
  • Substituents: 4-Chloro, azaneylidene, and methoxyphenol (vs. methoxy and methyl in the target compound).
  • Key Differences: Azaneylidene groups enable metal coordination, suggesting utility in catalysis or medicinal chemistry, unlike the silane-based target compound . Methoxyphenol introduces redox-active phenolic groups, absent in the target compound.

Functional Group Comparisons

a. Trimethylsilyloxy vs. Other Silyl Groups
  • tert-Butyldimethylsilyl (TBDMS) : Used in nucleoside derivatives (), TBDMS offers greater steric protection but requires harsher deprotection conditions (e.g., fluoride ions) compared to trimethylsilyl .
  • Trimethylsilyl (TMS) : More labile under acidic or aqueous conditions, favoring applications requiring temporary protection .
b. Methoxy vs. Methyl Groups
  • Methoxy : Enhances solubility in polar solvents and directs electrophilic substitution para to itself.
  • Methyl : Primarily steric, with minimal electronic effects. The target compound combines both, balancing reactivity and bulk .

Data Table: Structural and Functional Comparison

Compound Name Core Substituents Linked Groups Key Properties Potential Applications
Target Compound 4-Cl, 3,6-OMe, 5-Me Trimethylsilane Hydrophobic, thermally stable Protecting groups, intermediates
Compound 12 () 4-Br, 5-Me Methylene-dibenzene Aromatic bulk, bromine reactivity Cross-coupling reactions
S3 () 4-Cl, azaneylidene Methoxyphenol Metal coordination, redox activity Catalysis, antibiotics
TBDMS Derivative () Variable TBDMS, nucleoside High stability Nucleotide synthesis

Biological Activity

The compound [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane] (CAS No. 919289-40-0) is a complex organosilicon compound characterized by its unique functional groups, including chlorinated and methoxylated aromatic structures. This article delves into the biological activity of this compound, exploring its chemical properties, potential applications, and relevant research findings.

The molecular formula of the compound is C15H27ClO4Si2C_{15}H_{27}ClO_{4}Si_{2}. Its structure includes a bis(trimethylsilane) moiety linked to a chlorinated aromatic system, which contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Biological activity is typically assessed through various bioassays that measure the effects of compounds on living cells or organisms. The biological effects can be both beneficial and adverse, making it crucial to evaluate the compound's interactions in therapeutic contexts.

The mechanisms by which [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) exerts its biological effects may involve:

  • Enzyme Inhibition : Potential inhibition of specific enzymes that could lead to therapeutic benefits or toxicity.
  • Cellular Interaction : Interaction with cell membranes or intracellular targets affecting cell viability and function.
  • Reactive Oxygen Species (ROS) Generation : The ability to generate ROS may contribute to its cytotoxic effects in certain conditions.

Case Studies

  • Anticancer Activity : Studies have indicated that similar organosilicon compounds can exhibit anticancer properties. For instance, compounds with chlorinated aromatic systems have shown promise in inhibiting cancer cell proliferation through apoptosis induction. Further research is needed to evaluate the specific effects of [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) on various cancer cell lines.
  • Neurotoxicity Assessment : Research on related compounds has suggested potential neurotoxic effects due to their ability to disrupt cellular signaling pathways. Investigating the neurotoxic profile of this compound could provide insights into its safety for therapeutic applications.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial activities against various pathogens. Evaluating the antimicrobial efficacy of [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) could reveal its potential as a biocide.

Data Tables

PropertyValue
Molecular FormulaC15H27ClO4Si2
CAS Number919289-40-0
Potential ApplicationsAnticancer, Antimicrobial
Mechanisms of ActionEnzyme Inhibition, ROS Generation

Synthesis and Application

The synthesis of [(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves multi-step organic reactions that require careful control over reaction conditions to ensure high yields and purity. The unique functional groups present in this compound suggest potential applications in materials science and medicinal chemistry.

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